molecular formula C15H15ClFNO B2611809 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 887683-66-1

2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone

Cat. No.: B2611809
CAS No.: 887683-66-1
M. Wt: 279.74
InChI Key: ZPQMZYHCDHCEIG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Derivation

The compound 2-chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is derived from a pyrrole heterocycle substituted with a chloroacetyl group, methyl groups, and a 2-fluoro-benzyl moiety. The IUPAC name is constructed as follows:

  • Parent Structure : The pyrrole ring (C₄H₅N) serves as the core, with nitrogen at position 1.
  • Substituents :
    • Position 1 : A 2-fluoro-benzyl group (C₆H₄F-CH₂) attached to the nitrogen.
    • Position 2 and 5 : Methyl groups (CH₃).
    • Position 3 : A chloroacetyl group (CH₂COCl).

The numbering prioritizes the lowest possible numbers for substituents. The fluorine atom occupies the ortho position on the benzyl group, denoted as "2-fluoro-benzyl."

Alternative Naming Conventions and Registry Identifiers

Identifier Type Value Source
Molecular Formula C₁₅H₁₅ClFNO
SMILES Notation CC1=CC(=C(N1CC2=C(F)C=CC=C2)C)C(=O)CCl Inferred
InChIKey Not explicitly provided in sources N/A
CAS Number Not listed in available sources N/A
PubChem CID Not indexed in provided data N/A

Note: Registry identifiers (CAS, PubChem CID) are unavailable in the provided sources, likely due to the compound’s specialized nature or limited documentation.

Molecular Formula and Compositional Analysis

The molecular formula C₁₅H₁₅ClFNO reflects the following elemental composition:

Element Count Mass Contribution (g/mol)
Carbon (C) 15 180.0
Hydrogen (H) 15 15.0
Chlorine (Cl) 1 35.45
Fluorine (F) 1 19.0
Nitrogen (N) 1 14.0
Oxygen (O) 1 16.0
Total 279.45 g/mol

Data derived from atomic weights and structural analysis.

Properties

IUPAC Name

2-chloro-1-[1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10-7-13(15(19)8-16)11(2)18(10)9-12-5-3-4-6-14(12)17/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQMZYHCDHCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2F)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the 2-fluoro-benzyl group and the chloro-ethanone moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-efficiency and scalability, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a synthetic organic compound characterized by its unique structural features, including a chloro group, a fluorobenzyl moiety, and a pyrrole ring. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
  • Molecular Formula : C${14}$H${13}$ClFNO
  • Molecular Weight : Approximately 271.71 g/mol
  • Functional Groups : Chloro, carbonyl, and pyrrole

Synthesis Overview

The synthesis of 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves multi-step organic reactions. Key steps include:
  • Preparation of the Pyrrole Ring : Utilizing appropriate reagents to form the pyrrole structure.
  • Introduction of the 2-Fluoro-benzyl Group : Employing nucleophilic substitution reactions.
  • Chloro-Ethanone Moiety Addition : Integrating the chloro group via acylation or similar methods.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its complex structure allows for the development of more intricate molecules, which can be utilized in various chemical research applications.
Research indicates that 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone may exhibit:
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of specific cancer cell lines, warranting further investigation into its mechanisms of action.
  • Anti-inflammatory Effects : Initial assays indicate potential analgesic properties, making it a candidate for pain management therapies.

Medicinal Chemistry

Ongoing research focuses on the compound's role as a pharmaceutical intermediate or active ingredient in drug formulation. Its unique structural features may contribute to developing new therapeutic agents targeting various diseases.

Material Science

The compound is also explored for its applications in creating new materials with specific properties, such as polymers and coatings that require enhanced durability and chemical resistance.
The mechanism by which 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone exerts its biological effects involves interactions with specific molecular targets:
  • It may bind to enzymes or receptors involved in inflammatory pathways or cancer progression.
  • Further studies using molecular docking techniques are necessary to elucidate these interactions and their implications for therapeutic use.

Comparative Anal

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[1-(2-fluoro-benzyl)-1H-pyrrol-3-yl]-ethanone: Similar structure but lacks the 2,5-dimethyl substitution.

    2-Chloro-1-[1-(2-chloro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone: Similar structure but with a different halogen substitution on the benzyl group.

Uniqueness

The presence of both the 2-fluoro-benzyl group and the 2,5-dimethyl substitution on the pyrrole ring makes 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone unique

Biological Activity

2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C14H12ClFNOC_{14}H_{12}ClFNO and a molecular weight of approximately 265.71 g/mol. The compound's structure includes a chloro group and a pyrrole ring, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing multiple mechanisms through which it exerts its effects:

1. Antimicrobial Activity
Research indicates that derivatives of pyrrole, including those similar to this compound, exhibit antimicrobial properties. For instance, pyrrole-based compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

2. Cancer Cell Growth Inhibition
Studies have demonstrated that this compound can suppress cell growth in cancer cell lines. It has been observed to increase glucose uptake and adenosine triphosphate (ATP) levels in cells, suggesting a metabolic shift that favors cell survival under stress conditions . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance its anticancer properties by improving cell-specific productivity in monoclonal antibody production .

3. Mechanism of Action
The mechanism through which this compound operates appears to involve modulation of metabolic pathways in cells. For example, it has been noted to suppress galactosylation processes critical for monoclonal antibody quality, thereby enhancing therapeutic efficacy .

Case Studies

Several case studies have highlighted the compound's potential:

Case Study 1: Monoclonal Antibody Production
In a study focusing on recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody production while maintaining cell viability. The final monoclonal antibody concentration reached 1,098 mg/L under treated conditions compared to lower yields in control groups .

Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of similar pyrrole derivatives against resistant bacterial strains. The results indicated that these compounds could serve as lead structures for developing new antibacterial agents with improved potency against common pathogens .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialMIC: 3.12 - 12.5 μg/mL against S. aureus
Cancer Cell GrowthIncreased ATP levels; suppressed growth
Monoclonal Antibody ProductionIncreased yield by 1.5-fold

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the pyrrole core via Paal-Knorr condensation using 2,5-hexanedione and a substituted benzylamine (e.g., 2-fluoro-benzylamine). Subsequent Friedel-Crafts acylation introduces the chloroacetyl group at the pyrrole’s 3-position. Key steps include:
  • Step 1 : Formation of 1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrole via cyclocondensation .
  • Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Quantify purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.2 ppm for pyrrole-methyl groups; δ 4.8 ppm for benzyl-CH₂) .
  • Mass Spectrometry : Exact mass confirmation via HRMS (e.g., [M+H]⁺ calculated for C₁₆H₁₆ClFNO: 292.0874) .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Methodological Answer : Cell-based assays using HEK293 or HeLa cells are common for evaluating proteasomal activity modulation, given structural similarities to USP14 inhibitors like IU1 . Protocols include:
  • Ubiquitin-cleavage assays : Monitor USP14 inhibition via Western blot (anti-ubiquitin antibodies).
  • Cytotoxicity profiling : Use MTT assays to rule off-target effects at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize USP14 inhibition?

  • Methodological Answer : Focus on modifying substituents while retaining the pyrrole-chloroethanone core:
  • Variations : Replace 2-fluoro-benzyl with 4-fluorophenyl (as in IU1) or 3,5-difluorophenyl groups to assess steric/electronic effects .
  • Assays : Compare IC₅₀ values in ubiquitin-rhodamine hydrolysis assays. Computational docking (e.g., AutoDock Vina) predicts binding to USP14’s catalytic domain .
  • Data Interpretation : Correlate substituent electronegativity with activity; fluorinated analogs often enhance binding affinity .

Q. How can contradictions in bioactivity data across different assay formats be resolved?

  • Methodological Answer : Address discrepancies via:
  • Assay standardization : Ensure consistent buffer pH, ATP concentrations, and proteasome source (e.g., human vs. bovine).
  • Control experiments : Include IU1 (a known USP14 inhibitor) as a positive control to validate assay conditions .
  • Orthogonal validation : Confirm results using fluorescence polarization (for binding) and cellular thermal shift assays (CETSA) .

Q. What computational strategies predict interactions with USP14 or off-target proteins?

  • Methodological Answer : Use a hybrid approach:
  • Molecular Dynamics (MD) Simulations : Analyze stability of the compound-USP14 complex over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., chloroethanone’s electrophilic carbon for covalent binding).
  • Off-target screening : Employ cheminformatics tools (e.g., SwissTargetPrediction) to assess kinase or GPCR cross-reactivity .

Q. How can synthetic yield be optimized while minimizing byproducts like dimerized pyrroles?

  • Methodological Answer : Optimize reaction conditions:
  • Temperature : Conduct Friedel-Crafts acylation at 0–5°C to suppress side reactions .
  • Catalyst : Use scandium triflate as a milder alternative to AlCl₃ for improved regioselectivity .
  • Workup : Quench reactions with ice-cold NaHCO₃ to prevent acid-catalyzed decomposition .

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